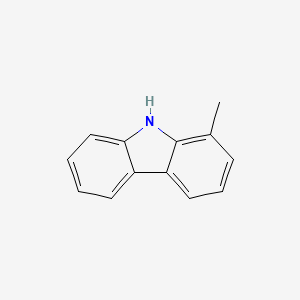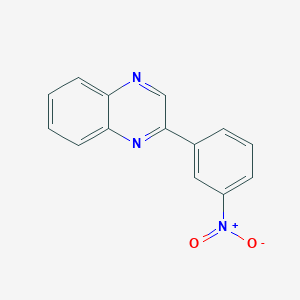
2-(3-硝基苯基)喹喔啉
描述
2-(3-Nitrophenyl)quinoxaline (2-NPQ) is a synthetic compound that has been studied for its potential applications in various scientific fields. It has been used in the synthesis of various organic compounds, and has been studied for its potential uses in the fields of biochemistry, physiology, and pharmacology.
科学研究应用
合成和生物活性
Waring 等人(2002)进行的一项研究描述了 2,3-双官能化喹喔啉的合成,并评估了它们的抗癌、抗结核和抗真菌活性。发现添加硝基组可以显着改善生物效应和 DNA 结合,突出了硝基取代的喹喔啉衍生物在药物化学中的潜力 Waring, Taibi Ben-Hadda 等,2002。
抗菌研究
Karna(2019)的研究探索了喹喔啉的苯并衍生物的抗菌应用。该研究由 3-硝基苯胺合成新化合物,证明了它们作为抗菌剂的潜力 Karna,2019。
还原偶联方法
Go 等人(2015)使用铟研究了由 2-硝基苯胺和 1,2-二酮一步合成喹喔啉。该方法为各种喹喔啉衍生物提供了有效的途径,展示了喹喔啉的化学多功能性 Go、Geunsoo Lee 等,2015。
金属配合物和 DNA 相互作用
Dhanaraj 等人(2016)专注于合成具有 2-(3-硝基苯基)喹喔啉衍生物的金属配合物,研究它们的 DNA 相互作用和抗癌活性。结果提供了此类配合物在靶向癌细胞和 DNA 中的作用的见解 Dhanaraj、Hassan 等,2016。
固相合成
Singh 等人(2003)开发了一种固相合成喹喔啉的方法,突出了以高收率和高纯度获得这些化合物的一种有效方法 Singh、Priya Gupta 等,2003。
共轭供体-受体体系
Jia 等人(2011)探索了以喹喔啉(包括四硫富瓦伦衍生物)为官能团的供体-受体化合物的性质。他们对分子内电荷转移跃迁的研究为有机电子学和自组装中的潜在应用提供了基础 Jia、Zhang Jiaqiang 等,2011。
属性
IUPAC Name |
2-(3-nitrophenyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2/c18-17(19)11-5-3-4-10(8-11)14-9-15-12-6-1-2-7-13(12)16-14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBOWTFVCVWSTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353281 | |
| Record name | 2-(3-nitrophenyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660596 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-Nitrophenyl)quinoxaline | |
CAS RN |
5021-44-3 | |
| Record name | 2-(3-Nitrophenyl)quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5021-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-nitrophenyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid](/img/structure/B1597344.png)
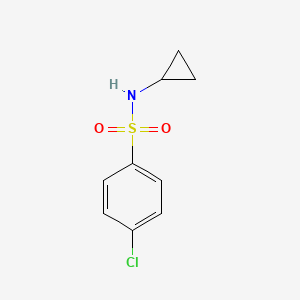
![(3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B1597346.png)
![Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione](/img/structure/B1597350.png)


![(2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate](/img/structure/B1597357.png)
![3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1597358.png)
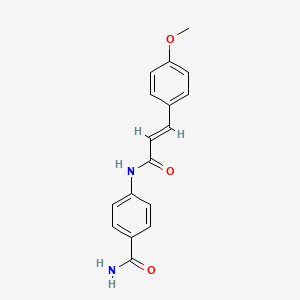
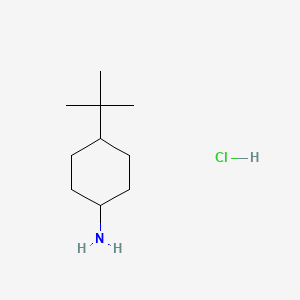
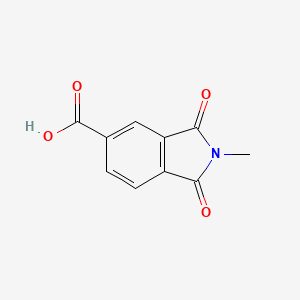
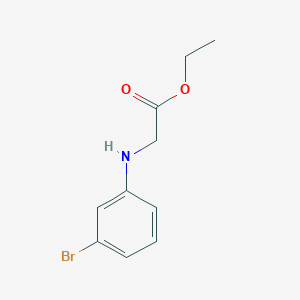
![3-(5-methoxy-2,6-dimethyl-9-oxo-4,7-dihydro-3H-furo[3,4-h]chromen-2-yl)propanoic acid](/img/structure/B1597366.png)
